molecular formula C12H19NO3 B2712968 tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1892678-82-8

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2712968
CAS No.: 1892678-82-8
M. Wt: 225.288
InChI Key: KGJHQMJLVNVIHF-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by its unique azabicyclo structure, which makes it an interesting subject for various chemical and pharmaceutical studies.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules and is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel chemical reactions and mechanisms .

Preparation Methods

The synthesis of tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is then further functionalized to introduce the formyl group . The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.

Chemical Reactions Analysis

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The azabicyclo structure plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds such as tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. These compounds share a similar bicyclic structure but differ in their functional groups, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(12)7-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJHQMJLVNVIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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